molecular formula C23H22FN7O3 B612285 Amg-337 CAS No. 1173699-31-4

Amg-337

Cat. No.: B612285
CAS No.: 1173699-31-4
M. Wt: 463.5 g/mol
InChI Key: DWHXUGDWKAIASB-CQSZACIVSA-N
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Description

AMG-337 is an oral, small molecule, ATP-competitive, highly selective inhibitor of the MET receptor tyrosine kinase. The MET receptor plays a central role in regulating cell growth, survival, and invasion. This compound has shown promise in preclinical and clinical studies for its potential to treat MET-dependent tumors .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

AMG-337 interacts with the MET receptor tyrosine kinase, a key player in cell growth, survival, and invasion . It inhibits MET kinase activity with an IC50 of less than 5nM . It also inhibits the phosphorylation of MET and adaptor protein Gab-1, subsequently blocking the downstream PI3K and MAPK pathways .

Cellular Effects

This compound has shown potent antiproliferative activity against certain hepatocellular carcinoma cell lines . It inhibits MET-dependent cell growth and induces apoptosis in these cell lines . It also inhibits the phosphorylation of downstream effectors of HGF/MET signaling, including p-GAB1, p-AKT, and p-ERK .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the MET receptor tyrosine kinase . This binding inhibits MET and Gab-1 phosphorylation, subsequently blocking the downstream PI3K and MAPK pathways . This inhibition results in an accumulation of cells in the G1 phase of the cell cycle, a reduction in DNA synthesis, and the induction of apoptosis .

Temporal Effects in Laboratory Settings

This compound has shown robust anti-tumor efficacy in MET-amplified gastric cancer xenograft models . More than 90% inhibition of Gab-1 phosphorylation was observed at 0.75 mg/kg

Dosage Effects in Animal Models

In animal models, oral administration of this compound showed strong dose-dependent anti-tumor effects in gastric cancer xenografts

Metabolic Pathways

It is known that this compound inhibits the MET receptor tyrosine kinase, which plays a central role in various cellular processes

Preparation Methods

The synthesis of AMG-337 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .

Chemical Reactions Analysis

AMG-337 undergoes various chemical reactions, primarily focusing on its interaction with the MET receptor. The compound inhibits the phosphorylation of MET and downstream effectors, resulting in the inhibition of MET-dependent cell proliferation and induction of apoptosis. Common reagents and conditions used in these reactions include ATP-competitive inhibitors and specific kinase assay conditions .

Scientific Research Applications

AMG-337 has been extensively studied for its applications in cancer research. It has shown significant activity in MET-dependent tumor models, both in vitro and in vivo. The compound has been evaluated in clinical trials for its efficacy in treating advanced solid tumors, particularly those with MET amplification. This compound’s ability to inhibit MET signaling pathways makes it a valuable tool in cancer biology and therapeutic development .

Comparison with Similar Compounds

AMG-337 is unique in its high selectivity and potency as a MET inhibitor. Similar compounds include other MET inhibitors such as crizotinib, cabozantinib, and tivantinib. These compounds also target the MET receptor but may have different selectivity profiles and clinical applications. This compound’s specificity for MET makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHXUGDWKAIASB-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173699-31-4
Record name AMG-337
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173699314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-337
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMG-337
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08WG8S0L8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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